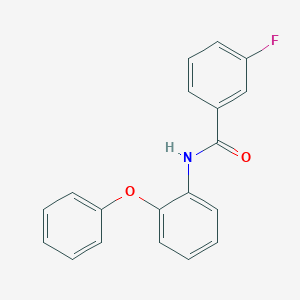

3-fluoro-N-(2-phenoxyphenyl)benzamide

Description

3-Fluoro-N-(2-phenoxyphenyl)benzamide is a fluorinated benzamide derivative featuring a 3-fluorobenzoyl group linked to a 2-phenoxyaniline moiety. The crystal structure of related compounds reveals monoclinic systems (space group P21/c) with C–H⋯O and C–H⋯π interactions stabilizing the lattice .

Properties

CAS No. |

546096-30-4 |

|---|---|

Molecular Formula |

C19H14FNO2 |

Molecular Weight |

307.3g/mol |

IUPAC Name |

3-fluoro-N-(2-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H14FNO2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |

InChI Key |

OHWFEYBAZKCRAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Compounds Compared:

3-Fluoro-N-(2-(Trifluoromethyl)Phenyl)Benzamide (1T2F) Substituents: 2-(Trifluoromethyl)phenyl group. Interactions: Weak C–H⋯F hydrogen bonds and C–F⋯F–C interactions. Crystal Data: Not fully reported, but motifs involve (3, −1) bond-critical points (BCPs) for weak interactions.

4-Chloro-N-(2-Phenoxyphenyl)Benzamide Substituents: 4-Chlorobenzoyl and 2-phenoxyphenyl groups. Interactions: C–H⋯O hydrogen bonds and C–Cl⋯π interactions. Crystal Data: Monoclinic (P21/c), a = 19.328 Å, Z = 4, R1 = 0.0582.

6d: 3-Fluoro-N-(3-(2-Fluorophenyl)-4-(4-Fluorophenyl)Thiazol-2(3H)-Ylidene)Benzamide

- Substituents: Thiazoline core with multiple fluorophenyl groups.

- Interactions: N–H⋯O and F⋯H bonds.

- Biological Activity: IC50 = 1.47 ± 0.05 μM (α-glucosidase inhibition).

VU0366248: N-(3-Chloro-2-Fluorophenyl)-3-Cyano-5-Fluorobenzamide Substituents: 3-Cyano, 5-fluoro, and 3-chloro-2-fluorophenyl groups. Pharmacology: Positive allosteric modulator of mGlu5 receptors.

Physicochemical and Hydrogen-Bonding Profiles

*Estimated based on substituent contributions.

- Fluorine Positioning: The 3-fluoro substituent in the target compound enhances electronegativity without steric hindrance, unlike 1T2F’s bulky trifluoromethyl group. This difference impacts both hydrogen-bonding capacity and molecular packing .

- Phenoxyphenyl vs. Heterocyclic Cores: The phenoxyphenyl group in the target compound enables π-π stacking, whereas thiazoline (6d) or oxadiazole () cores introduce conformational constraints and heteroatom-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.